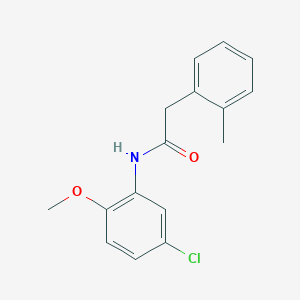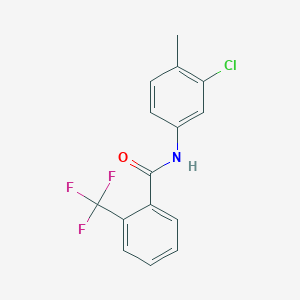![molecular formula C15H15N5S B245858 (6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245858.png)
(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research. This compound is a heterocyclic organic compound with a triazolothiadiazole core structure.
作用機序
The mechanism of action of (6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and proteins such as topoisomerase II, DNA gyrase, and acetylcholinesterase. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to have antioxidant activity and protect against oxidative stress. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using (6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad-spectrum activity against various biological targets. This makes it a promising candidate for the development of new drugs for the treatment of cancer, bacterial and fungal infections, and neurodegenerative disorders. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to study its biological activity in aqueous environments.
将来の方向性
There are several future directions for the research and development of (6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Furthermore, it can be studied for its potential use in combination therapy with other drugs to enhance its efficacy. Finally, it can be studied for its potential use in the treatment of other diseases such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, (6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with broad-spectrum activity against various biological targets. Its potential as an anticancer, antibacterial, antifungal, and antioxidant agent, as well as its potential use in the treatment of neurodegenerative disorders, makes it a valuable candidate for further research and development. Further studies are needed to fully understand its mechanism of action, optimize its chemical structure, and identify its potential use in combination therapy and the treatment of other diseases.
合成法
The synthesis of (6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a multistep process. The synthesis starts with the condensation reaction of 2-aminothiophenol and ethyl acetoacetate to form 4-ethyl-2-(phenylimino)thiazolidin-5-one. This intermediate is then reacted with hydrazine hydrate to form 4-ethyl-2-(phenylimino)-5-thioxo-1,2,4-triazolidin-3-one. Finally, the reaction of this intermediate with indole-3-carboxaldehyde in the presence of a base yields (6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
科学的研究の応用
(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, antibacterial agent, antifungal agent, and antioxidant agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
分子式 |
C15H15N5S |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H15N5S/c1-15(2,3)13-17-18-14-20(13)19-12(21-14)11-8-9-6-4-5-7-10(9)16-11/h4-8,19H,1-3H3/b12-11+ |
InChIキー |
IGYFCPCUTWQPBZ-VAWYXSNFSA-N |
異性体SMILES |
CC(C)(C)C1=NN=C2N1N/C(=C\3/C=C4C=CC=CC4=N3)/S2 |
SMILES |
CC(C)(C)C1=NN=C2N1NC(=C3C=C4C=CC=CC4=N3)S2 |
正規SMILES |
CC(C)(C)C1=NN=C2N1NC(=C3C=C4C=CC=CC4=N3)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)

![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)
![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)

![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)


![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)


![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)
